2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Description
This compound features a fused triazolo-triazine core modified with ethylamino groups at positions 5 and 7, a sulfanyl linker at position 3, and an acetamide group substituted with a 3-chloro-2-methylphenyl moiety.
Properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN8OS/c1-4-19-14-22-15(20-5-2)26-16(23-14)24-25-17(26)28-9-13(27)21-12-8-6-7-11(18)10(12)3/h6-8H,4-5,9H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKPMZQMPLVMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps. The triazolo-triazine core is synthesized first, followed by the introduction of ethylamino groups and the sulfanyl-acetamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolo-triazine core can be reduced under specific conditions.
Substitution: The ethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazolo-triazine core can bind to enzymes or receptors, modulating their activity. The ethylamino groups and sulfanyl-acetamide moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
*Estimated based on analog data from .
Detailed Research Findings
Structural Analysis via NMR ():
Comparative NMR studies of triazolo-triazine derivatives (e.g., compounds 1 and 7 in ) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the 3-chloro-2-methylphenyl group would likely perturb chemical environments in these regions, detectable via δH and δC shifts. Such data aid in confirming substituent positions and assessing conformational stability .
Substituent Effects on Bioactivity (): Triazine derivatives with chloro, methoxy, or ethoxy substituents (e.g., ethametsulfuron-methyl) are widely used as herbicides. Conversely, the methoxy variant () might exhibit lower efficacy in hydrophobic environments due to reduced logP .
Synthetic and Industrial Relevance (): The 4-ethoxy-2-nitro-phenyl analog () highlights the versatility of this scaffold for introducing diverse functional groups. However, nitro groups may pose synthesis challenges (e.g., reduction sensitivity) compared to the target compound’s chloro-methyl substitution .
Biological Activity
The compound 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H18Cl2N8OS |
| Molecular Weight | 441.34 g/mol |
| InChI | InChI=1S/C16H18Cl2N8OS/c1-3... |
| Canonical SMILES | CCNC1=NC2=NN=C(N2C(=N1)... |
Antiviral Properties
Research indicates that compounds containing the triazole moiety exhibit significant antiviral activity. Specifically, studies have shown that sulfanyltriazoles can overcome resistance in HIV strains. For instance, certain derivatives demonstrated effective inhibition against NNRTI-resistant mutants with EC50 values as low as 24 nM . This suggests that the compound may possess similar antiviral properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For example:
- Compound Efficacy : A related triazole compound was found to inhibit colon carcinoma cell lines (HCT-116) with an IC50 value of 6.2 μM. Other derivatives showed varying degrees of activity against breast cancer cell lines (T47D), with IC50 values ranging from 27.3 to 43.4 μM .
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of metabolic enzymes and modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Compounds similar to this triazole derivative have been reported to exhibit antibacterial effects against various pathogens. For instance:
- Activity Against Pathogens : Benzothioate derivatives related to triazoles displayed strong antibacterial activity compared to standard antibiotics like chloramphenicol .
Anti-inflammatory and Analgesic Effects
Triazole-containing compounds have been recognized for their anti-inflammatory and analgesic properties. In particular:
- Inflammation Models : Studies suggest that these compounds can modulate inflammatory responses in vitro and in vivo, potentially benefiting conditions characterized by chronic inflammation.
Study on Triazole Derivatives
A research study evaluated a series of triazole derivatives for their biological activities. The findings indicated that modifications in the triazole structure significantly impacted their efficacy against cancer cells and pathogens:
- Key Findings :
- Compounds with specific substitutions on the triazole ring exhibited enhanced cytotoxicity against various cancer cell lines.
- The presence of sulfanyl groups was crucial for maintaining biological activity.
Comparative Analysis
A comparative analysis was conducted between various triazole derivatives to assess their biological activities systematically. The results are summarized below:
| Compound | IC50 (μM) against HCT-116 | IC50 (μM) against T47D | Antiviral EC50 (nM) |
|---|---|---|---|
| Compound A | 6.2 | 27.3 | 24 |
| Compound B | 10 | 43.4 | 182 |
| Compound C | 5 | 30 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
